molecular formula C9H9NO4 B1599057 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 78288-94-5

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1599057
CAS No.: 78288-94-5
M. Wt: 195.17 g/mol
InChI Key: DYLOYOGDBJZJDV-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS 78288-94-5) is a heterocyclic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It features a benzodioxepine core substituted with a nitro group (-NO₂) at the 7-position. This compound is strictly designated for research purposes, with applications in chemical synthesis and pharmaceutical studies. It is soluble in organic solvents like DMSO and ethanol, and its storage requires temperatures of -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOYOGDBJZJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410500
Record name 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78288-94-5
Record name 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves several steps. One common method includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The benzodioxepine scaffold allows for diverse functionalization. Below is a detailed comparison of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine with analogues differing in substituents, positions, and properties.

Substituent Variation: Nitro vs. Halogen Groups
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -NO₂ (7-position) C₉H₉NO₄ 195.17 78288-94-5 Research use; nitro group enhances electrophilicity, potential for redox-active reactions .
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine -Br (7-position) C₉H₉BrO₂ 229.07 147644-11-9 Bromine enables cross-coupling reactions (e.g., Suzuki); purity ≥96% .
7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine -CH₂Cl (7-position) C₁₀H₁₁ClO₂ 198.65 67874-71-9 Chloromethyl group facilitates alkylation or nucleophilic substitution .
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine -I (7-position) C₉H₉IO₂ 276.07 Not specified Iodine’s polarizability supports photochemical or radical reactions .

Key Observations :

  • Electrophilic Reactivity : The nitro group in 7-nitro-... enhances electrophilicity, making it suitable for nucleophilic aromatic substitution or reduction to amines. In contrast, bromo and iodo derivatives are preferred for metal-catalyzed cross-couplings .
  • Stability : Halogenated derivatives (e.g., bromo) exhibit greater thermal stability compared to nitro compounds, which may decompose under heat to release hazardous gases .
Positional Isomerism and Functional Group Additions
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Notes
8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine -NO₂ (8-position), -NH₂ (7-position) C₉H₁₀N₂O₄ 210.19 CID 4252033 Amino-nitro combination may enable hydrogen bonding; potential for coordination chemistry .
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine -NHCOCH₃ (7-position), -NO₂ (8-position) C₁₁H₁₂N₂O₅ 252.23 81864-61-1 Acetamido group enhances solubility; dual functionalization useful in drug design .
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde -Br (9-position), -CHO (7-position) C₁₀H₉BrO₃ 281.09 1187828-95-0 Aldehyde group enables condensation reactions; bromine supports further derivatization .

Key Observations :

  • Steric and Electronic Effects : Positional shifts (e.g., nitro from 7 to 8) alter electronic distribution and steric hindrance, impacting reactivity. For instance, 8-nitro-7-amine derivatives may exhibit intramolecular hydrogen bonding, affecting solubility .
  • Multifunctional Derivatives : Compounds with multiple groups (e.g., acetamido-nitro) broaden utility in medicinal chemistry, where solubility and target binding are critical .
Epoxide and Heterocyclic Modifications
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Notes
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine Epoxide (oxiran-2-yl, 7-position) C₁₁H₁₂O₃ 192.21 953732-14-4 Epoxide ring enables ring-opening reactions (e.g., nucleophilic attack); predicted boiling point 302.1°C .
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one -CO (3-position), -CH₃ (7-position) C₁₀H₁₀O₃ 178.19 28940-11-6 Ketone functionality supports condensation or reduction reactions .

Key Observations :

  • Reactivity : The epoxide in 7-(oxiran-2-yl)-... is highly reactive under acidic or basic conditions, enabling polymer or dendrimer synthesis .
  • Ketone Utility : The ketone group in 7-methyl-3,4-dihydro-... allows for Grignard or hydride reductions, expanding synthetic pathways .

Biological Activity

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group at the 7-position enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C₉H₉N₁O₄, with a molecular weight of approximately 195.17 g/mol. Its structure comprises a benzodioxepine core, characterized by a fused dioxole and piperidine-like structure. The nitro group significantly influences its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The nitro group allows for electrophilic substitution reactions and enhances the compound's ability to form complexes with various biomolecules. Current research is focused on elucidating the precise biochemical pathways affected by this compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

2. Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

3. Neuropharmacological Effects
There is emerging evidence that this compound may have anxiolytic and psychostimulant effects. These properties could be beneficial in treating anxiety disorders and other neuropsychiatric conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction in cytokine production in cell models
NeuropharmacologicalAnxiolytic effects observed in animal models

Case Studies

Case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.5 to 2 mg/mL) .

Case Study 2: Neuropharmacological Effects
A study involving forced swim tests in mice indicated that administration of the compound resulted in a significant reduction in immobility time compared to control groups, suggesting potential antidepressant-like effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.